
1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes multiple methyl groups, an allyl group, and a methylthio group attached to a purine ring. The purine ring is a heterocyclic aromatic organic compound, which is significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a purine derivative.
Alkylation: The purine derivative undergoes alkylation to introduce the 1,3-dimethyl groups.
Thioether Formation: The 8-(methylthio) group is introduced via a thioether formation reaction, often using methylthiol as a reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Catalysts: Employing specific catalysts to enhance reaction rates and yields.
Purification: Using techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Varied depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Signal Transduction: Involved in cellular signaling pathways.
Medicine
Drug Development: Potential use in developing new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties.
Industry
Agriculture: Used in the synthesis of agrochemicals.
Cosmetics: Incorporated into formulations for its beneficial properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Modulating signaling pathways, such as kinase or phosphatase pathways.
Effects: Inhibition or activation of biological processes, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine.
Theobromine: 3,7-dimethylxanthine.
Theophylline: 1,3-dimethylxanthine.
Comparison
Structural Differences: The presence of the 2-methylallyl and methylthio groups in 1,3-dimethyl-7-(2-methylallyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione distinguishes it from other purine derivatives.
Unique Properties: These structural differences confer unique chemical and biological properties, making it distinct in its applications and effects.
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-methylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-7(2)6-16-8-9(13-11(16)19-5)14(3)12(18)15(4)10(8)17/h1,6H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVURSGSEOUANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SC)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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